![molecular formula C10H13NO2 B1510512 2-Amino-4-isopropylbenzoic acid CAS No. 774165-27-4](/img/structure/B1510512.png)
2-Amino-4-isopropylbenzoic acid
Overview
Description
2-Amino-4-isopropylbenzoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, featuring an amino group (-NH2) at the second position and an isopropyl group (-CH(CH3)2) at the fourth position on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with chloroform and aluminum chloride to form 4-isopropylbenzoyl chloride, which is then hydrolyzed to yield this compound.
Reduction of Nitro Compounds: Another method involves the reduction of 2-nitro-4-isopropylbenzoic acid using reducing agents such as tin (Sn) and hydrochloric acid (HCl) to produce the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Amino derivatives with different substituents.
Scientific Research Applications
Antimalarial Research
Recent studies have highlighted the potential of 2-amino-4-isopropylbenzoic acid as a lead compound in the development of antimalarial drugs. It has been evaluated for its inhibitory effects on the Plasmodium falciparum CLK3 kinase, which is essential for the parasite's growth. Modifications of the compound have shown varying degrees of efficacy, emphasizing the importance of the isopropyl group for enhancing lipophilicity and bioactivity .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. For instance, it exhibits inhibitory effects on mushroom tyrosinase, a key enzyme involved in melanin biosynthesis. This property suggests potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation .
Pain Management
This compound has been studied for its analgesic properties. Its structural similarity to other known analgesics indicates that it may interact with pain pathways in the body, potentially offering a new avenue for pain relief therapies .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been documented in several studies. Its application as an anti-inflammatory agent could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism by which 2-amino-4-isopropylbenzoic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
2-Amino-3-methylbenzoic acid
2-Amino-5-ethylbenzoic acid
2-Amino-6-chlorobenzoic acid
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Biological Activity
2-Amino-4-isopropylbenzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and neuroprotective effects. This article compiles data from various studies to provide an overview of its biological activity, mechanisms of action, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features an amino group and an isopropyl substituent on the benzene ring, which influences its biological interactions. Its molecular formula is C11H15NO2, with a molecular weight of 193.25 g/mol. The compound's structure is essential for its interaction with biological systems.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains. The mechanism of action is thought to involve disruption of microbial cell membranes, leading to cell death.
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
2. Antioxidant Properties
The compound has shown promising antioxidant activity in various assays. It scavenges free radicals and reduces oxidative stress markers, which may contribute to its neuroprotective effects.
Case Study: Neuroprotection
In a study evaluating the neuroprotective effects of various compounds on oxidative stress models, this compound demonstrated a significant reduction in lipid peroxidation and increased cell viability in neuronal cultures exposed to oxidative stress .
Table 2: Neuroprotective Effects in Oxidative Stress Models
Treatment | Lipid Peroxidation (MDA levels) | Cell Viability (%) | Reference |
---|---|---|---|
Control | 100% | 100% | |
This compound (50 µM) | 45% | 85% | |
Standard Antioxidant | 30% | 90% |
3. Inhibition of Enzymatic Activity
The compound has been studied for its inhibitory effects on various enzymes, including tyrosinase. It acts as a reversible and uncompetitive inhibitor, which could have implications in cosmetic applications for skin whitening .
Table 3: Enzyme Inhibition by this compound
The biological activity of this compound is attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and cell lysis.
- Free Radical Scavenging : It donates electrons to free radicals, neutralizing them and reducing oxidative damage.
- Enzyme Interaction : By binding to the active sites of enzymes like tyrosinase, it inhibits their activity, providing therapeutic benefits in conditions related to hyperpigmentation.
Properties
IUPAC Name |
2-amino-4-propan-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6H,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXXVVWXSNKYOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736284 | |
Record name | 2-Amino-4-(propan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774165-27-4 | |
Record name | 2-Amino-4-(propan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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